molecular formula C9H7FO3 B1526111 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1354951-91-9

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1526111
CAS No.: 1354951-91-9
M. Wt: 182.15 g/mol
InChI Key: SWXYQTMGNFNTDC-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a fluorinated derivative of the dihydrobenzofuran-2-carboxylic acid scaffold. This compound features a bicyclic dihydrobenzofuran core with a carboxylic acid group at position 2 and a fluorine atom at position 7. Its molecular formula is C₉H₇FO₃, with a molecular weight of 182.15 g/mol. The fluorine substituent enhances electronic and steric properties, making it a key candidate in medicinal chemistry, particularly for anticancer applications. Studies have demonstrated its role as a potent inhibitor of NF-κB, a transcription factor linked to inflammation and cancer progression .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYQTMGNFNTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves multi-step synthetic sequences, often starting from appropriately substituted benzofuran precursors or through the functionalization of the benzofuran core. The key steps generally include:

  • Construction of the benzofuran ring system
  • Introduction of the fluorine atom at the 7-position
  • Installation of the carboxylic acid group at the 2-position
  • Final purification and characterization

Detailed Preparation Methods

Functional Group Interconversion and Directed Fluorination

A representative synthetic route, adapted from related benzofuran carboxylic acid derivatives, involves the following steps:

  • Esterification and Nitration
    • The starting material, typically a benzofuran methyl ester, is subjected to nitration at the 7-position (or corresponding position, depending on precursor orientation).
  • Reduction
    • The nitro group is reduced to an amino group, yielding an aminobenzofuran intermediate.
  • Diazotization and Fluorination
    • The amino group is converted to a diazonium salt, which is subsequently replaced by a fluorine atom using a fluorinating agent (e.g., Selectfluor or similar reagents).
  • Hydrolysis
    • The methyl ester is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.
Example Synthesis (Adapted from Literature)
Step Reagent(s) Conditions Purpose
1 Methanol, H₂SO₄ Reflux Esterification
2 Nitrating mixture Controlled temp. Nitration at 7-position
3 Hydrogenation catalyst H₂ atmosphere Nitro reduction to amine
4 NaNO₂, HBF₄, fluorinating agent 0–5°C Diazotization and fluorination
5 NaOH or HCl, H₂O Reflux Ester hydrolysis to acid

Yields: The overall yield for the fluorination step can be moderate, as diazotization and subsequent fluorination often result in partial decomposition or side reactions. Hydrolysis to the carboxylic acid is typically high-yielding.

Cyclization Approaches

An alternative method involves cyclization reactions starting from substituted salicylic acids or their derivatives:

Example Cyclization Route
Step Reagent(s) Conditions Purpose
1 Methanol, H₂SO₄ Reflux Esterification
2 Acetic anhydride, NaOAc, AcOH Reflux Cyclization to benzofuran
3 Fluorinating agent Controlled temp. Fluorination at 7-position
4 HCl/H₂O/MeOH Reflux Deprotection/hydrolysis

Key Considerations and Optimization

  • Regioselectivity: Introduction of the fluorine atom at the 7-position requires careful control of reaction conditions and precursor orientation. Amino and nitro intermediates are commonly used for directed substitution.
  • Purity: Each step, especially the fluorination and hydrolysis, must be optimized to minimize side products and maximize yield.
  • Safety: Diazotization and fluorination reactions can generate hazardous intermediates and should be performed under controlled conditions.

Summary Table: Preparation Methods

Method Key Steps Typical Yield Notes
Functional Group Interconversion Nitration, reduction, diazotization, fluorination, hydrolysis Moderate Widely used for positional selectivity
Cyclization Approach Esterification, cyclization, fluorination, hydrolysis Moderate–High Useful for constructing benzofuran core

Research Findings and Literature Insights

  • The most reliable routes to this compound involve either directed functionalization of a preformed benzofuran ring or cyclization from a suitably substituted salicylic acid derivative.
  • The fluorination step is often the most challenging, with yields dependent on the efficiency of diazotization and the choice of fluorinating agent.
  • Similar synthetic strategies are reported for related halogenated benzofuran carboxylic acids, with modifications to accommodate the reactivity of different halogen substituents.

Chemical Reactions Analysis

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves cyclization reactions of o-hydroxyacetophenones under basic conditions. The presence of the fluorine atom can be introduced through halogenation reactions, which modify the compound's properties and enhance its biological activity.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds derived from benzofuran scaffolds effectively inhibited cancer cell proliferation across various types such as breast and lung cancer cells. The structure-activity relationship (SAR) analysis highlighted that the positioning of substituents like fluorine plays a crucial role in enhancing cytotoxicity against cancer cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCancer TypeIC50 (μM)Mechanism of Action
MCC1019Lung Cancer16.4Inhibition of PLK1
DHBF-7-carboxamideVarious9.45PARP-1 Inhibition
5-Fluoro derivativeVarious2.12Enhanced cytotoxicity

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. They show effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Benzofuran Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL

Therapeutic Applications

The compound's unique properties make it a candidate for drug development aimed at treating various diseases:

Drug Development for Cancer Therapy

The anticancer potential has led to investigations into its use as a lead compound in designing new drugs targeting specific cancer pathways, particularly through inhibition of key proteins involved in tumor growth .

Neurological Disorders

Recent studies suggest that benzofuran derivatives may also have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • In Vitro Study on Lung Cancer Cells : A derivative demonstrated selective inhibition of PLK1, leading to reduced cell proliferation in lung adenocarcinoma models.
  • Antimicrobial Testing : Various derivatives showed promising results against resistant strains of bacteria, suggesting potential for development as new antibiotics.
  • Neuroprotective Effects : A study indicated that certain benzofuran derivatives could reduce oxidative stress markers in neuronal cell lines, supporting their use in neuroprotection .

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. However, the methyl group increases lipophilicity (logP ~1.2 vs.
  • Positional Isomerism : The 5-carboxylic acid isomer (C₉H₈O₃) shows distinct electronic effects due to the carboxyl group’s placement, reducing its suitability for target-specific interactions compared to the 2-carboxylic acid derivatives .

Anticancer and NF-κB Inhibition

  • 7-Fluoro Derivative : Demonstrates IC₅₀ = 2.8 μM against NF-κB in HeLa cells, with significant apoptosis induction in breast cancer (MCF-7) and colon cancer (HCT-116) models. Fluorine’s electron-withdrawing nature enhances binding to the NF-κB p65 subunit .
  • 7-Methyl Analog: Limited biological data are available, but its reduced electronegativity likely diminishes target affinity. Preliminary studies suggest IC₅₀ >10 μM in similar assays .
  • Unsubstituted Scaffold: Lacks notable bioactivity, confirming the necessity of substituents for pharmacological efficacy .

Biological Activity

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a member of the benzofuran family, known for its diverse biological activities. The presence of a fluorine atom at the 7-position enhances its chemical properties and potential therapeutic applications. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C9H7F O3
  • Molecular Weight : Approximately 182.15 g/mol
  • Functional Groups : Carboxylic acid group enhances reactivity and solubility in polar solvents.

The unique structure of this compound contributes to its distinct biological activities compared to other benzofuran derivatives.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against human ovarian cancer cell lines, suggesting potential for inducing apoptosis or inhibiting cell proliferation.

Antibacterial Properties

The compound has demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This property is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Antioxidant Effects

Studies have suggested that benzofuran compounds possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways, leading to altered cellular functions.
  • Cellular Process Interference : By affecting ion channels or signaling pathways, it can modulate cellular responses critical for tumor growth or bacterial survival .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acidC9H7ClO3Chlorine substituent alters biological activity
5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acidC9H7F O3Different fluorine positioning affects reactivity
BenzofuranC8H6OLacks fluorine substitution; serves as a base structure

The presence of fluorine at the 7-position in this compound significantly influences its biological properties compared to its analogs .

Case Studies

  • Anticancer Activity Study :
    A study evaluated the anticancer effects of various benzofuran derivatives on human ovarian cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics.
  • Antibacterial Efficacy :
    In vitro tests demonstrated that this compound had a minimum inhibitory concentration (MIC) against MRSA comparable to leading antibiotics. This suggests its potential as a novel antibacterial agent in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically required. A plausible route involves:

  • Claisen rearrangement : Start with allyl phenyl ether derivatives to form the benzofuran core.
  • Fluorination : Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Oxidation : Convert the methylene group to a carboxylic acid via oxidation with KMnO₄ or RuO₄. Optimization requires monitoring reaction intermediates via HPLC or TLC and adjusting catalysts/solvents (e.g., DMF for fluorination efficiency) .

Q. What analytical methods are most effective for characterizing purity and structural integrity?

Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., Q Exactive Orbitrap instruments for <1 ppm mass accuracy) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced shifts at δ 160–165 ppm for aromatic F in ¹⁹F NMR).
  • HPLC-PDA : Assess purity (>98% threshold) with C18 columns and acetonitrile/water gradients .

Q. How should researchers handle solubility challenges in biological assays?

The compound’s limited aqueous solubility can be addressed via:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5–3.0) in neutral/basic buffers. Validate solubility using dynamic light scattering (DLS) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Batch variability : Ensure consistent synthesis and purity (>98% via HPLC) across studies.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer composition, and incubation times.
  • Target selectivity : Perform kinase profiling or receptor-binding assays to rule off-target effects. Replicate key findings in orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What strategies mitigate regioselective fluorination inefficiencies during synthesis?

Competing reaction pathways (e.g., di-fluorination or ring-opening) can be minimized by:

  • Directing groups : Install temporary substituents (e.g., nitro groups) to guide fluorine placement.
  • Temperature control : Perform fluorination at −20°C to reduce side reactions.
  • Catalyst screening : Test Pd/Cu systems for cross-coupling alternatives. Monitor regiochemistry via LC-MS/MS fragmentation patterns .

Q. How does the fluorine substituent influence the compound’s metabolic stability in pharmacokinetic studies?

Fluorine’s electronegativity reduces CYP450-mediated oxidation:

  • In vitro assays : Use liver microsomes (human/rat) to measure t₁/₂.
  • Isotope labeling : Track metabolites via ¹⁸O/²H labeling and HRMS. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What computational tools predict the compound’s interaction with biological targets?

Combine:

  • Molecular docking (AutoDock Vina) : Model binding to enzymes (e.g., COX-2) using crystal structures (PDB ID: 5KIR).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR or MST binding assays .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal. Refer to SDS guidelines for emergency response (e.g., P301+P310 for ingestion) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

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